Cas no 932-77-4 (3-Bromobenzyl chloride)

3-Bromobenzyl chloride structure
3-Bromobenzyl chloride structure
Nombre del producto:3-Bromobenzyl chloride
Número CAS:932-77-4
MF:C7H6BrCl
Megavatios:205.479540348053
MDL:MFCD00040865
CID:40314
PubChem ID:523059

3-Bromobenzyl chloride Propiedades químicas y físicas

Nombre e identificación

    • 1-Bromo-3-(chloromethyl)benzene
    • 3-Bromo-alpha-chlorotoluene
    • 3-Bromobenzyl Chloride
    • 1-bromo-3-chloromethylbenzene
    • m-Bromobenzylchloride
    • 3-Bromo-α-chlorotoluene
    • Toluene,m-bromo-a-chloro- (7CI,8CI)
    • m-Bromo-a-chlorotoluene
    • 3-Bromobenzylchloride
    • m-Bromobenzyl chloride
    • Benzene, 1-bromo-3-(chloromethyl)-
    • 3-BROMO-A-CHLOROTOLUENE
    • UDKGXKYEWBGQCG-UHFFFAOYSA-N
    • PubChem23319
    • bromo-3-chloromethyl-benzene
    • KSC492I9J
    • 1-Bromo-3-(chloromethyl)benzene #
    • STL146907
    • WT1825
    • BBL027952
    • TR
    • 1-Bromo-3-(chloromethyl)benzene (ACI)
    • Toluene, m-bromo-α-chloro- (7CI, 8CI)
    • m-Bromo-α-chlorotoluene
    • InChI=1/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H
    • DB-024285
    • 3-Bromobenzyl chloride, 98%
    • J-512097
    • F0001-2247
    • AKOS000262021
    • A24188
    • B2213
    • DTXSID60335148
    • SCHEMBL2076455
    • 932-77-4
    • EN300-128117
    • MFCD00040865
    • AS-12804
    • 3-Bromobenzyl chloride
    • MDL: MFCD00040865
    • Renchi: 1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2
    • Clave inchi: UDKGXKYEWBGQCG-UHFFFAOYSA-N
    • Sonrisas: ClCC1C=C(Br)C=CC=1
    • Brn: 742267

Atributos calculados

  • Calidad precisa: 203.93400
  • Masa isotópica única: 203.934
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1
  • Complejidad: 85
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 0
  • Xlogp3: 3.3
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.608 g/mL at 25 °C(lit.)
  • Punto de fusión: 32.5°C
  • Punto de ebullición: 116-118 °C/17 mmHg(lit.)
  • Punto de inflamación: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • índice de refracción: n20/D 1.583(lit.)
  • PSA: 0.00000
  • Logp: 3.18790
  • FEMA: 3184
  • Disolución: Not determined

3-Bromobenzyl chloride Información de Seguridad

3-Bromobenzyl chloride Datos Aduaneros

  • Código HS:2903999090
  • Datos Aduaneros:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-Bromobenzyl chloride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A167584-5g
1-Bromo-3-(chloromethyl)benzene
932-77-4 98%
5g
$17.0 2025-02-21
Ambeed
A167584-25g
1-Bromo-3-(chloromethyl)benzene
932-77-4 98%
25g
$46.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B56380-100g
1-Bromo-3-(chloromethyl)benzene
932-77-4 98%
100g
¥1715.0 2022-04-28
eNovation Chemicals LLC
D641507-25g
3-Bromobenzyl chloride
932-77-4 97%
25g
$700 2024-06-05
TRC
B680518-1g
3-Bromobenzyl chloride
932-77-4
1g
$ 80.00 2022-06-06
abcr
AB173762-25 g
3-Bromobenzyl chloride, 97%; .
932-77-4 97%
25 g
€162.30 2023-07-20
TRC
B680518-250mg
3-Bromobenzyl chloride
932-77-4
250mg
$ 75.00 2023-04-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B2213-25G
3-Bromobenzyl Chloride
932-77-4 >98.0%(GC)
25g
¥550.00 2024-04-15
Enamine
EN300-128117-0.25g
1-bromo-3-(chloromethyl)benzene
932-77-4 95.0%
0.25g
$19.0 2025-03-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
448079-25ML
3-Bromobenzyl chloride
932-77-4
25ml
¥3194.92 2023-12-06

3-Bromobenzyl chloride Métodos de producción

Synthetic Routes 1

Condiciones de reacción
Referencia
Neurotropic and psychotropic substances. XVI. Derivatives of 5,6,7,8,9,10-hexahydro-5,9,-methanobenzocyclooctene and its lower homolog
Adlerova, Edita; Protiva, Miroslav, Collection of Czechoslovak Chemical Communications, 1967, 32, 3177-85

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Phosphorus pentachloride
Referencia
Solvophobically Driven π-Stacking of Phenylene Ethynylene Macrocycles and Oligomers
Lahiri, Shreyasi; Thompson, Julie L.; Moore, Jeffrey S., Journal of the American Chemical Society, 2000, 122(46), 11315-11319

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  0 °C; 1 h, rt
Referencia
Site-selective carbonylation of arenes via C(sp2)-H thianthrenation: direct access to 1,2-diarylethanones
Zhang, Jiajun; Wang, Le-Cheng; Bao, Zhi-Peng; Wu, Xiao-Feng, Chemical Science, 2023, 14(28), 7637-7641

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: N-Methyl-2-pyrrolidone ,  Oxygen Solvents: 1,2-Dichloroethane ;  1.5 h, 80 °C
Referencia
NMP-mediated chlorination of aliphatic alcohols with aryl sulfonyl chloride for the synthesis of alkyl chlorides
Zheng, Dagui; Mao, Liu-Liang; Zhu, Xian-Hong; Zhou, An-Xi, Synthetic Communications, 2018, 48(21), 2793-2800

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Cyanuric chloride Solvents: Dimethylformamide ;  25 °C
1.2 Reagents: Sodium bromide Solvents: Dichloromethane ;  10 h, 25 °C
1.3 25 min, rt
Referencia
A chemoselective, easy bromination of (hydroxymethyl)phenols
Nieddu, Giammario; De Luca, Lidia; Giacomelli, Giampaolo, Synthesis, 2008, (24), 3937-3940

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide ,  Triphenylphosphine Solvents: 1,2-Dichloroethane ;  0.5 h, 120 °C
Referencia
Halogenation through Deoxygenation of Alcohols and Aldehydes
Chen, Jia; Lin, Jin-Hong ; Xiao, Ji-Chang, Organic Letters, 2018, 20(10), 3061-3064

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Tosyl chloride ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  0 °C → rt; 10 min, rt
Referencia
Facile chlorination of benzyl alcohols using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and sulfonyl chlorides
Kim, Hyung Woo; Lee, Yun-Sang; Shetty, Dinesh; Lee, Hak Jeong; Lee, Dong Soo; et al, Bulletin of the Korean Chemical Society, 2010, 31(11), 3434-3436

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  30 min; 2 h
Referencia
Syntheses of Compounds Active toward Glutamate Receptors: II. Synthesis of Spiro Hydantoins of the Indan Series
Matveeva, E. D.; Podrugina, T. A.; Morozkina, N. Yu.; Zefirova, O. N.; Seregin, I. V.; et al, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(12), 1769-1774

Synthetic Routes 9

Condiciones de reacción
Referencia
Process and Lewis acid catalysts for the chloromethylation of aromatic hydrocarbons and aromatic group-containing (co)polymers with chloromethyl methyl carbonate
, Belgium, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Titanium tetrachloride ,  Ammonia borane Solvents: Dichloromethane ;  0 °C; 1 min, 0 °C; 3 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Referencia
Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols
Ramachandran, P. Veeraraghavan ; Alawaed, Abdulkhaliq A.; Hamann, Henry J., Organic Letters, 2023, 25(25), 4650-4655

Synthetic Routes 11

Condiciones de reacción
Referencia
Simultaneous preparation of benzyl chlorides and aromatic acid amides
, Japan, , ,

Synthetic Routes 12

Condiciones de reacción
Referencia
Simultaneous preparation of aromatic acid amides and benzyl chlorides
, Japan, , ,

Synthetic Routes 13

Condiciones de reacción
Referencia
N-(arylalkoxy)-2-pyrimidinecarboximidamides, a method for their preparation and their use as pesticides and agrochemical fungicides
, European Patent Organization, , ,

3-Bromobenzyl chloride Raw materials

3-Bromobenzyl chloride Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:932-77-4)3-Bromobenzyl chloride
A1207492
Pureza:99%/99%
Cantidad:100g/500g
Precio ($):184.0/501.0